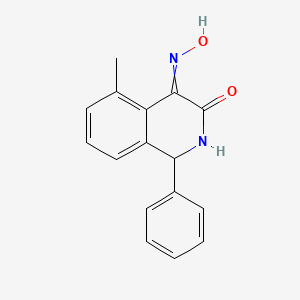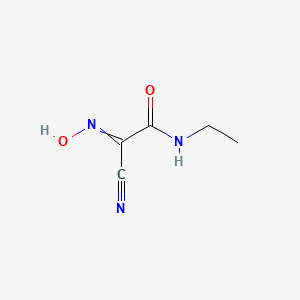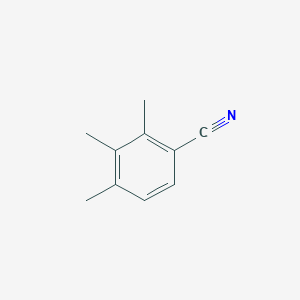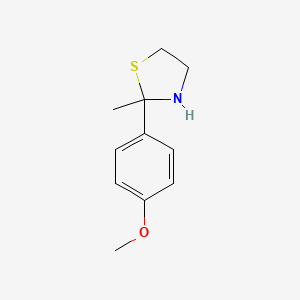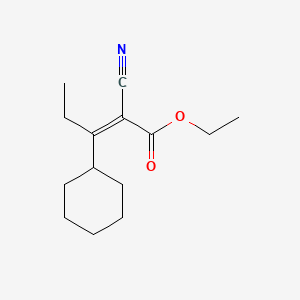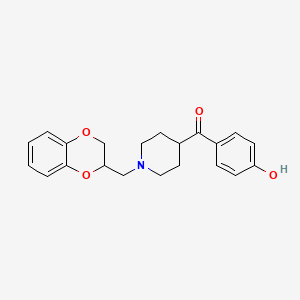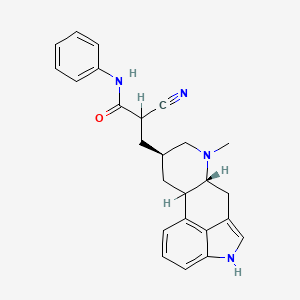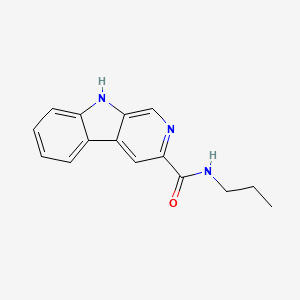
3-Undecen-5-yne, (3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Undecen-5-yne, (3E)- is an organic compound with the molecular formula C₁₁H₁₈. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Undecen-5-yne, (3E)- can be synthesized through various methods. One common approach involves the coupling of an alkyne with an alkene under specific reaction conditions. For instance, the reaction between 1-hexyne and 1-hexene in the presence of a palladium catalyst can yield 3-Undecen-5-yne, (3E)-. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of 3-Undecen-5-yne, (3E)- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
3-Undecen-5-yne, (3E)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a reactive site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are often used for hydrogenation.
Substitution: Reagents like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted alkenes and alkynes
Scientific Research Applications
3-Undecen-5-yne, (3E)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Undecen-5-yne, (3E)- involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These reactive sites allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the transformation of substrates .
Comparison with Similar Compounds
Similar Compounds
5-Undecen-3-yne, (E)-: Similar in structure but differs in the position of the double and triple bonds.
1-Undecyne: Contains a triple bond at the terminal position.
1-Undecene: Contains a double bond at the terminal position.
Uniqueness
3-Undecen-5-yne, (3E)- is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
74744-29-9 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
undec-3-en-5-yne |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8,10H2,1-2H3 |
InChI Key |
RVNPFAOWVMGBBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



